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4-Nitrophenyl alpha-D-glucopyranoside - 3767-28-0

4-Nitrophenyl alpha-D-glucopyranoside

Catalog Number: EVT-315369
CAS Number: 3767-28-0
Molecular Formula: C12H15NO8
Molecular Weight: 301.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-nitrophenyl alpha-D-glucoside is an alpha-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a member of nitrobenzenes, a monosaccharide derivative and an alpha-D-glucoside. It derives from a 4-nitrophenol.

4-Nitrophenyl-α-D-mannopyranoside (alpha-PNM)

Compound Description: 4-Nitrophenyl-α-D-mannopyranoside is a synthetic compound used as a substrate for α-mannosidases. It is similar in structure to 4-Nitrophenyl alpha-D-glucopyranoside, but with a mannose sugar instead of glucose. []

Relevance: This compound is relevant to 4-Nitrophenyl alpha-D-glucopyranoside due to its similar structure and use as a substrate for glycosidases. The primary difference lies in the sugar moiety, with alpha-PNM containing mannose and the target compound containing glucose. This difference allows for the study of enzyme specificity, as some enzymes may exhibit a preference for either mannose or glucose. []

4-Nitrophenyl β-D-glucopyranoside (pNPG)

Compound Description: 4-Nitrophenyl β-D-glucopyranoside is a commonly used substrate for β-glucosidases. Upon hydrolysis by the enzyme, it releases 4-nitrophenol, a yellow-colored compound that can be measured spectrophotometrically to determine enzyme activity. [, , , , , , , ]

Relevance: This compound is an isomer of 4-Nitrophenyl alpha-D-glucopyranoside, differing only in the anomeric configuration of the glycosidic bond (β vs. α). While both are substrates for glycosidases, the α and β forms are recognized and hydrolyzed by different enzymes (α-glucosidases and β-glucosidases, respectively). [, , , , , , , ]

2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside

Compound Description: This compound is a synthetic derivative of 4-Nitrophenyl alpha-D-glucopyranoside, designed as an enzyme-activated irreversible inhibitor of yeast α-glucosidase. It is significantly more effective as an irreversible inhibitor compared to 2-chloromethylphenyl α-D-glucopyranoside. []

Relevance: The addition of the 2-chloromethyl group to the phenyl ring of 4-Nitrophenyl alpha-D-glucopyranoside significantly enhances its inhibitory activity towards yeast α-glucosidase, highlighting the importance of structural modifications in modulating enzyme activity. []

p-Nitrophenyl-2acetamide-2deoxy-β-d-glucopyranoside and p-Nitrophenyl-2acetamide-2deoxy-β-d-galactopyranoside

Compound Description: These synthetic compounds are used as substrates for enzymes that cleave glycosidic bonds, specifically β-N-acetylhexosaminidases. []

Relevance: Although these compounds share the p-nitrophenyl moiety with 4-Nitrophenyl alpha-D-glucopyranoside, their overall structures are significantly different. They are included here because their use as substrates for glycosidic bond cleaving enzymes highlights the diversity of glycosidase substrates and the importance of studying enzyme specificity. []

2-Chloro-4-nitropheny] maltotetraosides (various modifications)

Compound Description: These compounds are a series of synthetic substrates designed for human pancreatic and salivary α-amylase assays. Modifications at the 64- and/or 44-positions of the maltotetraoside chain resulted in variations in their hydrolysis rates by the amylases. [, ]

Relevance: These compounds, while containing the 4-nitrophenyl group, differ significantly from 4-Nitrophenyl alpha-D-glucopyranoside due to the presence of the maltotetraoside chain. This difference makes them substrates for α-amylases, which cleave internal α-1,4-glycosidic bonds in starch and other related polysaccharides. [, ]

4-Nitrophenyl β-d-Maltoside through -Maltoheptaoside (PNPG2–7)

Compound Description: These are a series of synthetic substrates for α-amylases. They consist of a 4-nitrophenyl group linked to maltooligosaccharides with varying numbers of glucose units (from two to seven). []

Relevance: While sharing the 4-nitrophenyl moiety with 4-Nitrophenyl alpha-D-glucopyranoside, these compounds are differentiated by the maltooligosaccharide chain. They are specifically designed and utilized as substrates for α-amylases, highlighting the distinct substrate specificities of glycosidases. []

Source and Classification

This compound is synthesized from D-glucose and p-nitrophenol through various chemical processes. It falls under the category of chromogenic substrates, which are compounds that produce a color change upon reaction with specific enzymes. The molecular formula of 4-nitrophenyl alpha-D-glucopyranoside is C12H15NO8, with a molecular weight of 301.25 g/mol .

Synthesis Analysis

The synthesis of 4-nitrophenyl alpha-D-glucopyranoside typically involves several steps:

  1. Acetylation: D-glucose is acetylated using acetic anhydride to form tetraacetyl-D-glucose.
  2. Condensation: The acetylated glucose is then condensed with p-nitrophenol in the presence of zinc chloride as a catalyst. This reaction usually occurs at elevated temperatures (around 127 °C) under reduced pressure .
  3. Hydrolysis: Following condensation, the product undergoes hydrolysis using sodium methoxide in methanol to remove the acetyl groups, yielding the final product .

The purification process often includes recrystallization from ethanol to achieve high purity levels (typically >98%) .

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl alpha-D-glucopyranoside features:

  • Glycosidic Bond: The compound contains an alpha-glycosidic bond between the glucose moiety and the nitrophenyl group.
  • Functional Groups: Key functional groups include a nitro group (-NO2) on the phenol ring and multiple hydroxyl groups on the glucose unit.
  • Configuration: The configuration at the anomeric carbon (C1) is alpha, which influences its reactivity with glycosidases.

The specific rotation of this compound in water is reported to be between +215° and +222°, indicating its optical activity due to chiral centers in both the glucose and nitrophenyl parts .

Chemical Reactions Analysis

4-Nitrophenyl alpha-D-glucopyranoside primarily participates in hydrolysis reactions catalyzed by glycosidases, such as alpha-D-glucosidase. When acted upon by these enzymes, it releases p-nitrophenol, which can be quantitatively measured by its color change from yellow to colorless, providing a simple assay for enzyme activity.

Reaction Parameters

  • pH: Optimal pH for enzymatic reactions typically ranges around 5.6 to 7.0.
  • Temperature: Reactions are generally performed at physiological temperatures (37 °C) for optimal enzyme activity .
Mechanism of Action

The mechanism of action involves the enzymatic cleavage of the glycosidic bond between the glucose unit and the nitrophenyl group:

  1. Enzyme Binding: The enzyme binds to the substrate at its active site.
  2. Nucleophilic Attack: A nucleophilic attack occurs on the anomeric carbon by a water molecule, facilitated by enzyme residues.
  3. Product Release: The cleavage results in the release of p-nitrophenol and free glucose.

This reaction can be monitored spectrophotometrically due to the distinct absorbance properties of p-nitrophenol .

Physical and Chemical Properties Analysis
  • Melting Point: The melting point of 4-nitrophenyl alpha-D-glucopyranoside is approximately 212 °C .
  • Solubility: It is soluble in water and common organic solvents like methanol and ethanol.
  • Stability: The compound is heat-sensitive and should be stored under refrigerated conditions (0-10 °C) to maintain its integrity .

Chemical Properties

  • Purity: Typically >98% as determined by high-performance liquid chromatography (HPLC).
  • Specific Rotation: +218.5° (C=0.5, H2O), indicating its chiral nature .
Applications

4-Nitrophenyl alpha-D-glucopyranoside has several important applications in biochemical research:

  • Enzyme Assays: It serves as a substrate for measuring alpha-D-glucosidase activity, which is crucial in studying carbohydrate metabolism and related disorders such as diabetes.
  • Detection Methods: Utilized in assays for glucansucrases and other glycosidases due to its chromogenic properties .
  • Research Tool: Employed in various studies involving carbohydrate chemistry and enzymology.
Chemical Synthesis and Structural Characterization

Synthetic Methodologies for 4-Nitrophenyl alpha-D-glucopyranoside

Acetylation-Condensation-Hydrolysis Pathway Optimization

The synthesis of 4-Nitrophenyl alpha-D-glucopyranoside follows a well-established acetylation-condensation-hydrolysis sequence, leveraging the protective capabilities of acetyl groups to ensure regioselective glycosidic bond formation. The pathway initiates with the acetylation of D-glucose using acetic anhydride or acetyl chloride, yielding fully protected β-D-glucopyranose pentaacetate. This intermediate undergoes halogenation under carefully controlled conditions, typically employing dry hydrogen chloride (HCl) dissolved in acetyl chloride, to generate the highly reactive glycosyl chloride derivative. This acetylated glycosyl chloride serves as the key electrophile for the subsequent glycosylation step [1].

The condensation reaction represents the pivotal stage where the glycosidic linkage is established. The acetylated glycosyl chloride undergoes nucleophilic attack by p-nitrophenoxide anions (generated from p-nitrophenol and a base such as potassium carbonate) in polar aprotic solvents like dimethylformamide. This reaction proceeds via an SN₂ mechanism under basic conditions, favoring the inversion of configuration at the anomeric carbon to yield the alpha-glycosidic product. The choice of solvent, reaction temperature (typically 0-5°C), and stoichiometric ratio of reactants critically influence the stereoselectivity and yield. Research demonstrates that maintaining anhydrous conditions and precise stoichiometric control of p-nitrophenoxide (1.1-1.3 equivalents relative to glycosyl chloride) minimizes side products like orthoesters or the unwanted β-anomer [1] [10].

The final hydrolysis step removes the protective acetyl groups. This is traditionally achieved using catalytic sodium methoxide (NaOMe) in methanol (Zemplén deacetylation). Optimization studies reveal that controlling the base concentration, reaction duration, and temperature is paramount to prevent degradation of the acid- and base-sensitive glycosidic bond. Hydrolysis proceeds rapidly at room temperature (20-25°C), typically completing within 1-2 hours. Alternative deprotection methods, such as transesterification using hydrazine acetate or ammonium hydroxide, have been explored but NaOMe/MeOH remains prevalent due to its efficiency and minimal epimerization risk [3] [6] [10].

Table 1: Optimized Conditions for Key Steps in Acetylation-Condensation-Hydrolysis Synthesis of 4-Nitrophenyl alpha-D-glucopyranoside

Synthetic StepKey Reagents/ConditionsOptimized ParametersImpact on Yield/Purity
AcetylationAcetic Anhydride/Acetyl Chloride, Catalyst (e.g., ZnCl₂), PyridineTemperature: 0-5°C → RT; Time: 8-12 h>95% yield of β-D-Glucose Pentaacetate
HalogenationHCl(g) in Acetyl ChlorideReaction Temp: 0°C; Time: 30-60 minHigh yield of Glycosyl Chloride (>90%)
Condensationp-Nitrophenoxide (K⁺/Na⁺), Dry DMFp-Nitrophenol:Glycosyl Chloride 1.1:1; Temp: 0°C → RT; Time: 4-8 hFavors α-anomer formation (α/β ratio > 8:1)
Hydrolysis (Deacetylation)NaOMe (0.1-0.5 M), MethanolTemp: 20-25°C; Time: 1-2 h; Strict stoichiometric controlNear-quantitative deprotection; Minimal glycoside cleavage

Sodium Methoxide-Mediated Deacetylation Mechanisms

The deacetylation step, crucial for revealing the free sugar hydroxyl groups of 4-Nitrophenyl alpha-D-glucopyranoside, relies on the nucleophilic attack of methoxide ions (CH₃O⁻) on the carbonyl carbon of the ester groups. This reaction follows a concerted base-catalyzed acyl substitution mechanism. The methoxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Collapse of this intermediate eliminates acetate (CH₃COO⁻), generating the corresponding alkoxide. This alkoxide rapidly abstracts a proton from the methanol solvent, regenerating methoxide and yielding the deacetylated alcohol product. Each ester group undergoes this process sequentially [2] [3].

Traditionally, Zemplén deacetylation employs a catalytic amount of sodium methoxide. However, studies involving peracetylated glycosyl iodides, closely related intermediates in the synthesis of glycosides like 4-Nitrophenyl alpha-D-glucopyranoside, reveal that using a stoichiometric amount (approximately 1.3 equivalents) of sodium methoxide significantly improves outcomes. This stoichiometric approach ensures rapid and complete deacetylation while minimizing side reactions that can occur under catalytic conditions over prolonged periods. Crucially, the reaction must be performed at low temperatures (typically 0°C to room temperature) and carefully monitored to prevent β-elimination processes, which become competitive at elevated temperatures or with extended reaction times, potentially leading to glycal formation and reduced yields [3].

The solvent choice is intrinsically linked to the mechanism. Methanol serves dual roles: it is the source of methoxide ions (when combined with NaOMe) and the proton donor necessary for quenching the alkoxide intermediates. Maintaining anhydrous conditions is essential, as water can hydrolyze sodium methoxide, reducing its effective concentration and potentially leading to partial hydrolysis of esters instead of transesterification, complicating purification. The efficiency of this mechanism makes sodium methoxide-mediated deacetylation the method of choice for obtaining high-purity, unprotected 4-Nitrophenyl alpha-D-glucopyranoside from its peracetylated precursor [3].

Structural Elucidation Techniques

Nuclear Magnetic Resonance and Infrared Spectroscopic Analysis of Glycosidic Linkages

The unequivocal confirmation of the structure of 4-Nitrophenyl alpha-D-glucopyranoside, particularly the configuration and conformation of its glycosidic linkage, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR spectroscopy provides definitive evidence for the alpha-anomeric configuration. The anomeric proton (H-1) resonates as a characteristic doublet in the region of δ 5.10 - 5.30 ppm with a small coupling constant (J₁,₂ ≈ 3.5 - 4.0 Hz). This small J-value is diagnostic of a cis diaxial relationship between H-1 and H-2, characteristic of the α-configuration where the anomeric proton is axial in the preferred ⁴C₁ chair conformation of the glucopyranose ring. In contrast, the β-anomer exhibits a larger coupling constant (J₁,₂ ≈ 7-8 Hz) due to the trans diaxial-equatorial relationship. The aromatic protons of the p-nitrophenyl aglycone appear as a distinctive doublet (meta-coupled, J ≈ 9.0 Hz) around δ 8.20 ppm (H-2, H-6) and another doublet (ortho-coupled, J ≈ 9.0 Hz) around δ 7.10 ppm (H-3, H-5). ¹³C NMR spectroscopy further confirms the structure: the anomeric carbon (C-1) signal appears typically between δ 98 - 102 ppm, while the signal for the carbon bearing the nitro group (C-1') is significantly downfield shifted (δ ≈ 162 ppm) due to the electron-withdrawing effect. Resonances for the glucopyranose ring carbons (C-2 to C-6) fall within the expected range of δ 60-75 ppm [4] [7] [8].

Advanced NMR techniques are essential for complete assignment and conformational analysis:

  • Two-Dimensional Correlated Spectroscopy (COSY): Trains proton-proton connectivities through the glucopyranose spin system (e.g., H1-H2-H3-H4-H5-H6a/H6b) and identifies the aromatic spin system.
  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H-¹³C pairs, allowing unambiguous assignment of all protonated carbons.
  • Heteronuclear Multiple Bond Correlation (HMBC): Crucial for confirming the glycosidic linkage by observing long-range correlations across the glycosidic bond. Key correlations include the anomeric proton (H-1 of glucose) to the ipso-carbon (C-1') of the p-nitrophenyl ring and the aromatic protons (H-2', H-6') to the anomeric carbon (C-1) of the glucose residue.
  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Detects through-space interactions. A strong intraresidue NOE between the anomeric proton (H-1) and H-2/H-3/H-5 of the glucose ring is consistent with the α-configuration. Critically, an inter-residue NOE between the anomeric proton (H-1) and the ortho-aromatic protons (H-2', H-6') provides direct spatial evidence for the glycosidic linkage conformation [4] [8].

Infrared spectroscopy offers complementary evidence, primarily through the identification of key functional group vibrations. The spectrum exhibits a broad O-H stretch around 3200-3500 cm⁻¹ (hydroxyl groups), strong asymmetric and symmetric NO₂ stretches near 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and the characteristic C-O-C glycosidic ether stretch in the range of 1070-1150 cm⁻¹. The absence of strong carbonyl stretches (C=O, ~1700 cm⁻¹) confirms complete deacetylation [7].

Table 2: Key NMR and IR Spectral Signatures for 4-Nitrophenyl alpha-D-glucopyranoside

Spectroscopic TechniqueObserved FeatureChemical Shift (δ ppm) / Wavenumber (cm⁻¹)Structural Significance
¹H NMRH-1 (Anomeric)5.10 - 5.30 ppm (d, J ≈ 3.5-4.0 Hz)α-Glycosidic configuration
H-2', H-6' (Aromatic)~8.20 ppm (d, J ≈ 9.0 Hz)para-substituted nitrophenyl group
H-3', H-5' (Aromatic)~7.10 ppm (d, J ≈ 9.0 Hz)para-substituted nitrophenyl group
¹³C NMRC-1 (Anomeric)98 - 102 ppmGlycosidic Carbon
C-1' (Aromatic)~162 ppmCarbon attached to O-glycosidic bond & NO₂
C-4' (Aromatic)~125 ppmCarbon bearing NO₂ group
HMBCH-1 / C-1'Long-range correlationConfirms glycosidic bond
H-2', H-6' / C-1Long-range correlationConfirms glycosidic bond
NOESY/ROESYH-1 / H-2, H-3, H-5Intraresidue NOEα-configuration (axial H-1)
H-1 / H-2', H-6'Interresidue NOESpatial proximity of aglycone to anomeric proton
IRO-H Stretch3200 - 3500 cm⁻¹Hydroxyl groups
NO₂ Asym. Stretch~1530 cm⁻¹Nitro group
NO₂ Sym. Stretch~1350 cm⁻¹Nitro group
C-O-C Stretch1070 - 1150 cm⁻¹Glycosidic ether linkage

X-ray Crystallography for Conformational Studies

X-ray crystallography provides the most direct and detailed insights into the three-dimensional structure and conformational dynamics of 4-Nitrophenyl alpha-D-glucopyranoside in the solid state. While a specific crystal structure of 4-Nitrophenyl alpha-D-glucopyranoside was not identified within the search results, the principles and methodologies used for analogous glycosides are directly applicable. Successful crystallization typically involves slow evaporation from solvents like water, aqueous ethanol, or dimethyl sulfoxide, yielding crystals suitable for diffraction studies [5] [9].

X-ray analysis reveals the preferred ring conformation of the glucopyranose moiety. D-glucose adopts the stable ⁴C₁ chair conformation, where the anomeric substituent (the p-nitrophenoxy group) occupies an axial position, consistent with the alpha-configuration. The primary conformational variables probed by crystallography are the glycosidic torsion angles, Φ (defined as O5-C1-O1'-C1') and Ψ (defined as C1-O1'-C1'-C2'). For an alpha-linked glucopyranoside, Φ is typically clustered around 90 - 100° and Ψ around -120 to -140°, influenced by the exo-anomeric effect and crystal packing forces. The p-nitrophenyl ring generally lies approximately perpendicular to the mean plane of the glucopyranose ring, minimizing steric clashes. The nitro group is coplanar with its aromatic ring due to conjugation [5] [9].

Beyond static structure determination, modern crystallographic approaches, such as Multitemperature Multiconformer Crystallography (MMX), offer profound insights into conformational heterogeneity. By collecting diffraction data at multiple temperatures (e.g., cryogenic, room temperature, elevated temperatures), MMX can detect and model alternative side-chain rotamers and subtle backbone adjustments populated within the crystal lattice. Higher temperatures generally increase conformational entropy, leading to broader distributions of the glycosidic torsion angles and enhanced visibility of low-occupancy conformers in the electron density maps. These alternative conformations, often modeled with distinct occupancy factors summing to unity per site, reflect inherent molecular flexibility. Analysis of correlated conformational changes across different regions of the molecule can reveal potential allosteric networks, even within a monomeric structure, providing hypotheses about how the aglycone moiety might influence the sugar ring's flexibility and vice versa [9].

The precision of X-ray structures also allows detailed analysis of the hydrogen-bonding network involving the hydroxyl groups of the sugar and surrounding solvent molecules (e.g., water) or other crystallographic symmetry-related molecules. This network plays a crucial role in stabilizing specific conformations observed in the solid state. Furthermore, comparing the solid-state conformation determined by X-ray with solution-state conformations inferred from NMR data (like NOEs and J-couplings) provides valuable insights into the influence of the environment on the molecule's structure and dynamics. The atomic-level detail afforded by X-ray crystallography remains indispensable for validating synthetic products and understanding the structural basis of 4-Nitrophenyl alpha-D-glucopyranoside's interactions with enzymes like alpha-glucosidases [5] [9].

Properties

CAS Number

3767-28-0

Product Name

4-Nitrophenyl alpha-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol

Molecular Formula

C12H15NO8

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1

InChI Key

IFBHRQDFSNCLOZ-ZIQFBCGOSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Synonyms

4-nitrophenyl alpha-glucoside
4-nitrophenyl-alpha-D-glucopyranoside
p-nitrophenyl alpha-D-glucopyranoside
p-nitrophenyl-alpha-D-glucopyranoside
p-nitrophenyl-glucopyranoside
para-nitrophenyl alpha-glucoside
PNP-alpha-Glu

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

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